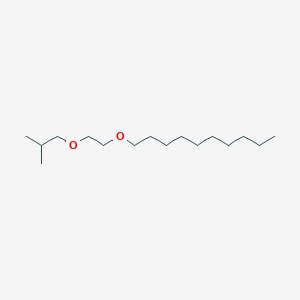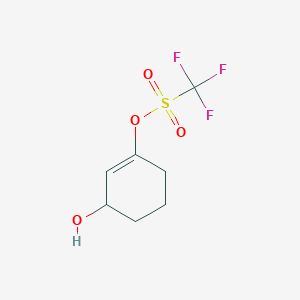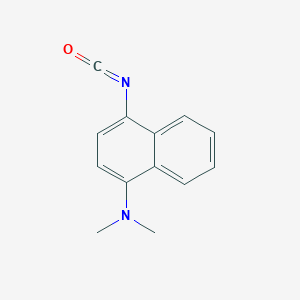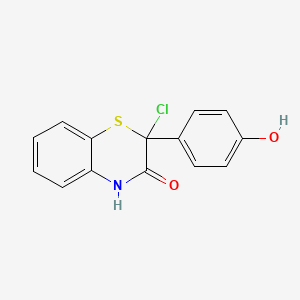
1-Decyloxy-2-isobutoxy-ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decyloxy-2-isobutoxy-ethane is an organic compound characterized by its unique molecular structure, which includes a decyloxy group and an isobutoxy group attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Decyloxy-2-isobutoxy-ethane can be synthesized through a multi-step process involving the reaction of decanol and isobutanol with ethylene oxide. The reaction typically requires the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the ether bonds. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts, such as metal oxides, can further enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Decyloxy-2-isobutoxy-ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the ether groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
1-Decyloxy-2-isobutoxy-ethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Propiedades
| 101433-24-3 | |
Fórmula molecular |
C16H34O2 |
Peso molecular |
258.44 g/mol |
Nombre IUPAC |
1-[2-(2-methylpropoxy)ethoxy]decane |
InChI |
InChI=1S/C16H34O2/c1-4-5-6-7-8-9-10-11-12-17-13-14-18-15-16(2)3/h16H,4-15H2,1-3H3 |
Clave InChI |
ZUTCLEJACBHLOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCCOCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)

![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)

![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)


![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)

